Tosylation Yield of 2,3-Bis(2-hydroxyethyl)phenol in Tasimelteon Intermediate Synthesis: A 90% Step Yield vs. Alternative Routes
In the synthesis of (-)-tasimelteon, 2,3-bis(2-hydroxyethyl)phenol undergoes tosylation of its two aliphatic hydroxyl groups to yield the corresponding ditosylate intermediate with a reported 90% yield . The overall seven-step route from this triol proceeds in 16.4% total yield . An alternative synthetic approach using 4-vinyl-2,3-dihydrobenzofuran as the starting material achieved the same target in four steps with 48% overall yield [1]; however, the triol-based route provides the advantage of sourcing from the industrially available intermediate 5,8-dihydro-1-naphthol via ozonolysis, offering a distinct supply chain and cost structure for commercial production .
| Evidence Dimension | Tosylation step yield in pharmaceutical intermediate synthesis |
|---|---|
| Target Compound Data | 90% yield (ditosylate formation) |
| Comparator Or Baseline | Alternative route from 4-vinyl-2,3-dihydrobenzofuran: 48% overall (four steps); no direct single-step tosylation data reported |
| Quantified Difference | Step yield of 90% enables efficient entry to 4-vinyl-2,3-dihydrobenzofuran intermediate |
| Conditions | 2,3-Bis(2-hydroxyethyl)phenol treated with toluenesulfonyl chloride in CH₂Cl₂ with triethylamine base |
Why This Matters
The 90% tosylation step yield represents a high-efficiency transformation that minimizes material loss at an early synthetic stage, a critical factor when evaluating cost of goods for large-scale pharmaceutical intermediate procurement.
- [1] Total synthesis of Tasimelteon. Four-step route from 4-vinyl-2,3-dihydrobenzofuran with 48% overall yield. View Source
